N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its potential applications in various scientific fields. Its unique molecular structure features an adamantyl group, a thiazole ring, and a pyrazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of 1-adamantyl thiazole: : Reacting 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanoyl chloride, followed by reaction with 2-aminothiazole.
Bromination: : Brominating the resulting compound at the pyrazole ring's specific position using bromine or N-bromosuccinimide in a suitable solvent.
Carboxamide Formation: : Coupling the brominated intermediate with methyl-1H-pyrazole-3-carboxamide under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production scales up these reactions, optimizing yield and purity through advanced techniques like continuous flow reactors, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide undergoes various reactions, including:
Substitution Reactions: : Nucleophilic substitution on the bromine atom.
Reduction: : Reducing the carboxamide group to amine.
Oxidation: : Oxidizing the adamantyl group to form adamantanone derivatives.
Common Reagents and Conditions
Substitution: : Using nucleophiles like amines, thiols, or alkoxides.
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: : Utilizing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: : Produces substituted adamantyl-thiazolyl-pyrazole derivatives.
Reduction: : Leads to the formation of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-amine.
Oxidation: : Results in ketone-containing derivatives.
Scientific Research Applications
Chemistry
Ligand Design: : Used in the synthesis of complex ligands for metal coordination chemistry.
Organic Synthesis: : Serves as an intermediate in producing other complex organic molecules.
Biology
Biological Probes: : Used in studies involving enzyme activity and protein-ligand interactions.
Antimicrobial Agents: : Investigated for potential antimicrobial properties against various pathogens.
Medicine
Pharmacology: : Explored for potential therapeutic applications, particularly in oncology and neurology.
Drug Development: : A candidate for drug design targeting specific enzymes or receptors.
Industry
Material Science: : Used in the development of novel materials with unique electronic properties.
Mechanism of Action
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide exerts its effects through interaction with specific molecular targets. The compound's mechanism of action involves:
Binding to Enzymes: : Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Pathway Modulation: : Affecting cellular pathways involved in disease progression, such as signaling pathways in cancer or neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide
4-(1-Adamantyl)-2-(4-methoxyphenyl)-1,3-thiazole
N-(4-bromophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide stands out due to its distinct molecular structure, which imparts unique chemical reactivity and biological activity compared to similar compounds. Its combination of an adamantyl group, thiazole ring, and pyrazole ring is not commonly found in other molecules, making it an intriguing subject for further research and development.
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Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-23-8-13(19)15(22-23)16(24)21-17-20-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVWFUURBSKZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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